Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C10H8ClNO4 and a molecular weight of 241.63 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of catalysts and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk, ensuring high purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic benefits in disease treatment .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
- Methyl 5-chloro-4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
Uniqueness
Methyl 4-amino-5-chloro-3-oxo-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNO4 |
---|---|
Molecular Weight |
241.63 g/mol |
IUPAC Name |
methyl 4-amino-5-chloro-3-oxo-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C10H8ClNO4/c1-15-10(14)4-2-5(11)8(12)7-6(13)3-16-9(4)7/h2H,3,12H2,1H3 |
InChI Key |
JVDWTFNVAZIMOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C2=C1OCC2=O)N)Cl |
Origin of Product |
United States |
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